Barium perchlorate hydrate

概要

説明

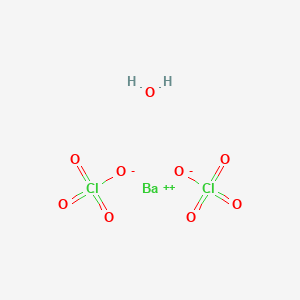

Barium perchlorate hydrate is a chemical compound with the formula Ba(ClO₄)₂·xH₂O. It is known for being a powerful oxidizing agent and is commonly used in various industrial applications, particularly in pyrotechnics. The compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.

準備方法

Synthetic Routes and Reaction Conditions: Barium perchlorate hydrate can be synthesized through several methods:

Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.

Reaction with Barium Hydroxide or Carbonate: Another method involves reacting perchloric acid with barium hydroxide or barium carbonate.

Industrial Production: For large-scale manufacturing, barium perchlorate is synthesized by evaporating a solution of sodium perchlorate and barium chloride.

化学反応の分析

Thermal Decomposition

The anhydrous form decomposes in three stages, with intermediates and final products confirmed by thermogravimetric analysis:

| Stage | Temperature Range | Reaction Stoichiometry | Activation Energy | Reference |

|---|---|---|---|---|

| 1 | 435–495°C | Not reported | ||

| 2 | >495°C | 59.1 kcal/mol | ||

| 3 | Final | – |

The decomposition follows a chain-reaction mechanism involving oxygen radicals, with rate acceleration under vacuum .

Acid-Base Reactions

Barium perchlorate hydrate reacts with strong acids to form perchloric acid:

This reaction is utilized to generate anhydrous perchloric acid, with barium sulfate as an inert byproduct .

Redox Activity in Pyrotechnics

As a strong oxidizer (), it enhances combustion in pyrotechnic mixtures:

For example, in magnesium-based flares:

The compound’s oxygen-rich structure intensifies flame luminosity and color emission .

Coordination Chemistry

In its trihydrate form (), barium coordinates with six water molecules and six perchlorate oxygens in a distorted icosahedral geometry . Hydrogen bonding between water and perchlorate ions stabilizes the structure:

科学的研究の応用

Chemical Synthesis

Oxidizing Agent : Barium perchlorate hydrate serves as a potent oxidizer in numerous chemical reactions. Its strong oxidizing properties facilitate the synthesis of perchlorate salts, which are essential in various analytical and synthetic processes .

Reagent in Reactions : It is commonly utilized in reactions requiring a reliable source of oxygen, thus enhancing the efficiency of chemical transformations .

Pyrotechnics

This compound is widely used in the pyrotechnics industry. It acts as an oxidizer in fireworks and flares, contributing to the brightness and color of the displays. The compound's stability and ease of handling make it ideal for these applications .

Analytical Chemistry

In analytical chemistry, this compound is employed in titration processes and as a standard for quantitative analysis. It provides accurate results, making it invaluable for laboratories conducting precise measurements .

Water Analysis : The compound is also used in water analysis, particularly for sulfate titration with Thorin as an indicator, which aids in determining sulfate concentrations in various samples.

Electrochemistry

This compound plays a role in electrochemistry, particularly in the preparation of electrolytes for batteries. Its properties improve energy efficiency and performance in energy storage applications .

Environmental Studies

Researchers utilize this compound to study the behavior of perchlorate compounds in environmental contexts. This includes understanding their impact on soil and water systems, which is critical for assessing environmental safety and regulatory compliance .

Thermal Decomposition Studies

Recent studies have focused on the thermal decomposition of barium perchlorate trihydrate (BP) under non-isothermal conditions. These studies investigate how semi-conductive metal oxides affect the decomposition kinetics of BP, revealing that certain oxides can significantly lower activation energy during thermal decomposition processes . This research has implications for both material science and safety protocols when handling such compounds.

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemical Synthesis | Oxidizer for reactions; synthesis of perchlorates | Strong oxidizing agent |

| Pyrotechnics | Enhances brightness and color in fireworks | Stability; ease of handling |

| Analytical Chemistry | Titration processes; quantitative analysis | Provides accurate results |

| Electrochemistry | Preparation of battery electrolytes | Improves energy efficiency |

| Environmental Studies | Studies on perchlorate behavior in soil/water systems | Critical for environmental assessments |

| Thermal Decomposition | Kinetic studies on decomposition with metal oxides | Lowered activation energy with catalysts |

作用機序

The mechanism of action of barium perchlorate hydrate primarily involves its strong oxidizing properties. The perchlorate ion (ClO₄⁻) can readily accept electrons from other substances, leading to oxidation reactions. This property makes it effective in various applications where oxidation is required. The molecular targets and pathways involved depend on the specific application and the substances being oxidized.

類似化合物との比較

Barium perchlorate hydrate can be compared with other similar compounds such as:

Barium Chlorate: Similar to barium perchlorate, barium chlorate is also a strong oxidizing agent but has different stability and solubility properties.

Magnesium Perchlorate: Another strong oxidizing agent, magnesium perchlorate is often used as a drying agent due to its high affinity for water.

Strontium Perchlorate: Similar in its oxidizing properties, strontium perchlorate is used in pyrotechnics for producing red flames.

This compound is unique due to its high solubility, ease of preparation, and stability at high temperatures, making it a favored compound for various applications .

生物活性

Barium perchlorate hydrate, specifically in its trihydrate form (Ba(ClO₄)₂·3H₂O), is a compound that has garnered attention due to its biological activity, particularly its toxicity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological effects, toxicity profiles, and relevant research findings concerning this compound.

Barium perchlorate trihydrate appears as a white crystalline solid and is known for its strong oxidizing properties. The compound's structure has been analyzed using X-ray crystallography, revealing that barium ions are coordinated by six water oxygen atoms and six perchlorate oxygens in a distorted icosahedral arrangement. This unique coordination contributes to its chemical properties and interactions with biological systems.

Toxicological Profile

The primary concern regarding this compound is its toxicity. Exposure can lead to various adverse health effects, including:

- Respiratory Irritation : Inhalation of the compound can irritate the respiratory tract, leading to symptoms such as coughing and difficulty breathing .

- Skin and Eye Irritation : Direct contact with skin or eyes can cause irritation and potential damage .

- Kidney Damage : Prolonged exposure may result in kidney damage, which is a significant concern for occupational exposure .

Summary of Health Effects

Biological Interactions

This compound has been studied for its interactions with various biological molecules. Its oxidizing properties allow it to engage in redox reactions that can affect cellular processes. Notably, perchlorates have been shown to interfere with thyroid hormone production by inhibiting iodide uptake in the thyroid gland, which can disrupt endocrine function .

Case Studies and Research Findings

- Thyroid Function Studies : Research indicates that perchlorates can significantly inhibit thyroid iodide uptake in both animal models and humans. A study found that exposure to perchlorate in drinking water led to decreased serum thyroid hormone levels in rats after 14 days of exposure .

- Environmental Impact Assessments : Barium perchlorate is often used in studies examining the mobility of perchlorate ions in soil and their interactions with biological systems. Its persistence in the environment poses challenges for remediation efforts due to its stability and low reactivity under typical environmental conditions .

Synthesis and Applications

Barium perchlorate trihydrate can be synthesized through various methods, emphasizing safety due to its reactive nature. It is utilized in several applications:

- Analytical Chemistry : As a precipitating agent for barium ions (Ba²+) in analytical procedures.

- Pyrotechnics : Due to its strong oxidizing properties, it is used in explosives and rocket propellants.

特性

IUPAC Name |

barium(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583388 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69102-74-5 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69102-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。